molecular formula C9H10O2 B1673441 3-Phenylpropionic acid CAS No. 501-52-0

3-Phenylpropionic acid

Cat. No. B1673441
CAS RN: 501-52-0
M. Wt: 150.17 g/mol
InChI Key: XMIIGOLPHOKFCH-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Chemistry: Hydrocinnamic acid serves as a fragrance fixative in perfumes and cosmetics.

      Biology: It may have applications in plant biology due to its natural occurrence in cinnamon leaves.

      Medicine: While not a direct drug, its derivatives could be explored for potential therapeutic effects.

      Industry: Used in organic synthesis and as an intermediate in various processes.

  • Mechanism of Action

    • The exact mechanism by which hydrocinnamic acid exerts its effects is not extensively studied.
    • It may interact with specific molecular targets or pathways, but further research is needed.
  • Future Directions

    Research suggests that manipulation of Bacteroides fragilis and 3-phenylpropionic acid is a promising strategy for improving intestinal epithelial barrier . Furthermore, this compound and its derivative 3-phenylpropyl acetate have broad applications in the cosmetics and food industries .

    Biochemical Analysis

    Biochemical Properties

    3-Phenylpropionic acid plays a significant role in biochemical reactions, particularly in the gut microbiota. It is produced by the microbial fermentation of dietary phenylalanine. This compound interacts with several enzymes and proteins, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation . Additionally, this compound activates the aryl hydrocarbon receptor (AhR) signaling pathway, enhancing the intestinal epithelial barrier function . This interaction is crucial for maintaining gut homeostasis and protecting against pathogens.

    Cellular Effects

    This compound has notable effects on various cell types and cellular processes. In skeletal muscle cells, it promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation . This compound also influences cell signaling pathways, such as the Foxo3/NAD+ signaling pathway, which is involved in muscle growth and development . Furthermore, this compound enhances the intestinal epithelial barrier function by activating AhR signaling, which is vital for protecting against intestinal pathogens .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in maintaining the intestinal barrier . In skeletal muscle cells, this compound inhibits the activity of Foxo3 by promoting its acetylation, thereby reducing protein degradation and promoting muscle hypertrophy . Additionally, this compound interacts with medium-chain acyl-CoA dehydrogenase (MCAD) during its metabolic processing .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time Studies have shown that this compound is relatively stable and can maintain its activity over extended periodsIn vitro studies have demonstrated that this compound can sustain its beneficial effects on the intestinal epithelial barrier and muscle hypertrophy over time .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance intestinal barrier function and promote muscle hypertrophy without adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It is metabolized by the gut microbiota from dietary phenylalanine and further processed in the liver. The primary enzyme involved in its metabolism is medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation to benzoyl-CoA . This metabolic pathway is crucial for the compound’s bioavailability and activity in the body.

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed via the bloodstream. It is absorbed in the intestine and transported to various tissues, including skeletal muscle and the liver . The compound’s distribution is facilitated by its interaction with specific transporters and binding proteins, which help maintain its bioavailability and activity.

    Subcellular Localization

    The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and signaling molecules. In skeletal muscle cells, it localizes to the cytoplasm and influences the Foxo3/NAD+ signaling pathway . Additionally, in intestinal epithelial cells, it activates the aryl hydrocarbon receptor (AhR) within the cytoplasm, leading to enhanced barrier function .

    Preparation Methods

    • There are several synthetic routes to produce hydrocinnamic acid:

        Method 1: Starting from , it can be synthesized as follows:

        Method 2: Under stirring, gradually add to a mixture of cinnamic acid and sodium hydroxide. The cinnamic acid is reduced to hydrocinnamic acid. Acidify the reaction mixture with hydrochloric acid to obtain the product.

    • Industrial production methods may involve variations of these routes .
  • Chemical Reactions Analysis

    • Hydrocinnamic acid undergoes various reactions:

        Oxidation: It can be oxidized to form cinnamic acid.

        Reduction: Reduction with sodium amalgam or hydrazine hydrate converts it back to cinnamic acid.

        Substitution: It can participate in substitution reactions.

    • Common reagents include hydrazine hydrate , sodium amalgam , and Raney nickel .
    • Major products depend on the specific reaction conditions and reagents used.
  • Comparison with Similar Compounds

    • Hydrocinnamic acid is unique due to its aromatic structure and sweet scent.
    • Similar compounds include cinnamic acid , phenylacetic acid , and benzoic acid .

    properties

    IUPAC Name

    3-phenylpropanoic acid
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    InChI

    InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
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    InChI Key

    XMIIGOLPHOKFCH-UHFFFAOYSA-N
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    Canonical SMILES

    C1=CC=C(C=C1)CCC(=O)O
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    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10O2
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    DSSTOX Substance ID

    DTXSID2047064
    Record name Hydrocinnamic acid
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    Molecular Weight

    150.17 g/mol
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    Physical Description

    White solid; [Merck Index] Off-white or white crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline solid, faint, sweet, somewhat balsamic and coumarin-like odour
    Record name Hydrocinnamic acid
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    Record name 3-Phenylpropionic acid
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    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/
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    Boiling Point

    280.00 °C. @ 760.00 mm Hg
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    Solubility

    5.9 mg/mL, slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
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    CAS RN

    501-52-0
    Record name Benzenepropanoic acid
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    Record name 3-PHENYL PROPIONIC ACID
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    Record name Hydrocinnamic acid
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    Melting Point

    45 - 48 °C
    Record name 3-phenylpropionic acid
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    Synthesis routes and methods

    Procedure details

    A solution of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester (0,391 g, 0,92 mmol) in ethanol (5 ml) was treated at 50° C. with excess aqueous sodium hydroxide solution until the milky emulsion became clear. The reaction mixture was then acidified (pH 3), evaporated and extracted with dichloromethane. The organic extract was evaporated and the remaining oil was redissolved in a minimum of boiling ethanol. The precipitation formed after 18 hrs at 4° C. was filtered off and dried in vacuo to yield 0.27 g (71.4%) of (±)-3-(2-Benzyloxy)-5-bromophenyl)-3-phenylpropionic acid, colourless crystals, m.p. 124.9° C.; tlc: (1) 0.15 starting material methyl ester 0.75); NMR (CDCl3): 39.15, 40.26, 70.25, 113.21, 113.90, 126.62, 127.27, 127.98, 128.17, 128.47, 128.54, 130.46, 130.68, 134.34, 136.45, 142.16, 154.95, 177.65. LC-MS: 412/410 (14/11%, M+), 394/392 (15/13%), 321/319 (17/22%), 304/302 (17/21%), 259 (24%), 194 (22%), 178 (21%), 167 (65%), 152 (49%), 92 (100%). IR (KBr): 3434, 3030, 1708, 1485, 1452, 1403, 1289, 1243, 1126, 1018, 804, 735, 698, 649. Calculated for C22H19BrO3 (mol-wgt. 411.30): C, 64.25%, H, 4.66%, Br, 19.43%, O, 11.67%; found: C, 63.72%, H, 4.70%, Br, 19.75%, O, 11.80%.
    Quantity
    0 (± 1) mol
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    5 mL
    Type
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    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    3-Phenylpropionic acid
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    Reactant of Route 4
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    Reactant of Route 5
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    Reactant of Route 6
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